3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride
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Overview
Description
3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride is a heterocyclic compound that features both a benzofuran and a pyrazole ring. The presence of the benzofuran moiety often imparts significant pharmacological properties, making such compounds valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride typically involves the formation of the benzofuran ring followed by the construction of the pyrazole ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazole derivatives .
Scientific Research Applications
3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The pyrazole ring may also contribute to the compound’s biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran and pyrazole derivatives, such as:
- 3-Amino-5-(2-thienyl)-1H-pyrazole Hydrochloride
- 3-Amino-5-(2-pyridyl)-1H-pyrazole Hydrochloride
- 3-Amino-5-(2-furyl)-1H-pyrazole Hydrochloride
Uniqueness
What sets 3-Amino-5-(2-benzofuryl)-1H-pyrazole Hydrochloride apart is its unique combination of the benzofuran and pyrazole rings, which may confer distinct biological activities and therapeutic potential . The specific substitution pattern on the benzofuran ring can also influence its pharmacological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H10ClN3O |
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Molecular Weight |
235.67 g/mol |
IUPAC Name |
5-(1-benzofuran-2-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H9N3O.ClH/c12-11-6-8(13-14-11)10-5-7-3-1-2-4-9(7)15-10;/h1-6H,(H3,12,13,14);1H |
InChI Key |
KPDRCNLVNAVLAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NN3)N.Cl |
Origin of Product |
United States |
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